molecular formula C17H18N4O2S2 B2451442 3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide CAS No. 866011-01-0

3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

Cat. No.: B2451442
CAS No.: 866011-01-0
M. Wt: 374.48
InChI Key: YEKSEYANKUXRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-12-6-5-9-15(10-12)25(22,23)21-16-18-17(20-19-16)24-11-14-8-4-3-7-13(14)2/h3-10H,11H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSEYANKUXRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC(=NN2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide” are currently unknown. This compound is structurally related to the class of molecules known as benzimidazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Benzimidazoles are known to affect a variety of biochemical pathways, including those involved in cell division, signal transduction, and protein synthesis.

Biological Activity

The compound 3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antibacterial and enzyme inhibitory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the functionalization of a benzenesulfonamide core with a triazole moiety. The general synthetic route can be summarized as follows:

  • Starting Material : Begin with a suitable benzenesulfonamide.
  • Triazole Formation : Employ a click chemistry approach using azides and alkynes to introduce the triazole ring.
  • Functionalization : Introduce the 2-methylbenzyl sulfanyl group through nucleophilic substitution or coupling reactions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are utilized to confirm the structure of the synthesized compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including our compound of interest. The antibacterial efficacy is typically evaluated against both Gram-positive and Gram-negative bacteria using standard methods like the disc diffusion method or minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High

In vitro studies indicate that this compound exhibits significant antibacterial activity against E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). The inhibition of CA IX has been linked to anticancer activities, making this area particularly relevant for our compound.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (nM)Selectivity
Carbonic Anhydrase IX10.93High
Carbonic Anhydrase II2500Low

The compound demonstrates strong inhibition against CA IX with an IC50 value significantly lower than that for CA II, indicating selective activity that could be exploited in cancer therapy .

Case Studies

Several case studies have investigated derivatives similar to our compound:

  • Antibacterial Efficacy : A study reported that derivatives with similar structures showed enhanced activity against resistant bacterial strains, emphasizing the importance of structural modifications in optimizing biological activity .
  • Cancer Treatment Potential : Another research focused on the apoptotic effects of sulfonamide derivatives on breast cancer cell lines, revealing that specific modifications led to increased cell death rates compared to controls .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial strains. The specific compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses moderate to high inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of 3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus11.77
Escherichia coli10.31
Pseudomonas aeruginosa10.45
Bacillus subtilis10.63

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied, with promising results indicating their ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structural features have demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), suggesting a potential role in cancer therapeutics .

Table 2: Anticancer Activity of Triazole Derivatives

Cell LineIC50 (µM)Reference
A549<30
U251<30

Antidiabetic Effects

Recent studies have indicated that triazole derivatives may also exhibit antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. The compound's structural similarities to known antidiabetic agents suggest it could be developed further for this purpose .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly in the development of fungicides. Its efficacy against various fungal pathogens could provide an alternative to traditional chemical fungicides, promoting sustainable agricultural practices .

Industrial Applications

Triazole derivatives are also being explored for their potential use in anti-corrosion applications within industrial settings. Studies suggest that formulations containing triazole compounds can effectively protect metal surfaces from corrosion, which is crucial for maintaining the integrity of infrastructure and machinery .

Q & A

Q. Q1. What are the established synthetic routes for 3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide, and what key intermediates are involved?

A1. The synthesis typically involves:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Step 2: Introduction of the 2-methylbenzylsulfanyl group via nucleophilic substitution using 2-methylbenzylthiol in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Sulfonamide coupling between the triazole intermediate and 3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions .
    Key Intermediates: Thiosemicarbazide (pre-triazole), 5-sulfanyl-1H-1,2,4-triazole, and the sulfonamide precursor.

Q. Q2. How can researchers verify the purity and structural integrity of this compound during synthesis?

A2. Methodological approaches include:

  • Chromatography: HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent integration (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
    • FT-IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and triazole C=N at 1600–1650 cm⁻¹ .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. Q3. What preliminary biological assays are recommended to screen this compound’s bioactivity?

A3. Initial screens should focus on:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against S. aureus and C. albicans .
  • Enzyme Inhibition: Fluorescence-based assays targeting carbonic anhydrase or dihydrofolate reductase (common sulfonamide targets) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve ambiguities in the compound’s sulfonamide-triazole conformation?

A4. Crystallographic workflow:

  • Crystal Growth: Use slow evaporation from DMSO/EtOH (1:3) to obtain single crystals .
  • Data Collection: Synchrotron radiation (λ = 0.710–0.850 Å) with a CCD detector .
  • Refinement: Software like SHELX or OLEX2 to model bond angles and torsional strain between the sulfonamide and triazole moieties .
    Key Parameters:
ParameterObserved Range
S–N bond length1.62–1.65 Å
Triazole planarity<0.05 Å deviation

Q. Q5. What strategies address contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability across assays)?

A5. Contradictions may arise from:

  • Assay Conditions: Standardize pH (7.4), temperature (25°C), and ionic strength .
  • Enzyme Isoforms: Test selectivity against isoforms (e.g., CA-II vs. CA-IX) via isoform-specific inhibitors .
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests to compare replicates across labs .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

A6. SAR modifications:

  • Triazole Substituents: Replace 2-methylbenzyl with fluorobenzyl to enhance membrane permeability (logP reduction) .
  • Sulfonamide Group: Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position to improve enzyme binding .
    Example Optimization:
DerivativeMIC (S. aureus)logP
Parent compound32 µg/mL2.8
4-Fluorobenzyl analog16 µg/mL2.4

Q. Q7. What experimental designs assess the compound’s environmental fate and ecotoxicity?

A7. Follow OECD guidelines:

  • Degradation Studies: Aerobic soil metabolism (28-day test) to measure half-life (t₁/₂) .
  • Aquatic Toxicity: Daphnia magna acute immobilization assay (48h EC₅₀) .
  • Bioaccumulation: Calculate bioconcentration factor (BCF) using HPLC-MS/MS in fish models .

Methodological Notes

  • Contradictory Evidence Handling: Cross-validate synthesis protocols from PubChem and crystallography data from Acta Crystallographica to resolve structural discrepancies.
  • Advanced Instrumentation: Use LC-QTOF-MS for metabolite identification in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.